1(3H)-Isobenzofuranone, 3-butyl-7-hydroxy-, (3S)-

Stereochemistry Absolute Configuration Chiral Natural Product

(3S)-3-Butyl-7-hydroxyphthalide (CAS 649763-00-8) is a chiral benzofuranone natural product first isolated from the fungus Penicillium vulpinum. It belongs to the phthalide class of compounds, which are widely distributed in plants and fungi and are known for diverse biological activities including cytotoxic, antibacterial, and anti-inflammatory effects.

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
CAS No. 649763-00-8
Cat. No. B12872733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1(3H)-Isobenzofuranone, 3-butyl-7-hydroxy-, (3S)-
CAS649763-00-8
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCCCCC1C2=C(C(=CC=C2)O)C(=O)O1
InChIInChI=1S/C12H14O3/c1-2-3-7-10-8-5-4-6-9(13)11(8)12(14)15-10/h4-6,10,13H,2-3,7H2,1H3/t10-/m0/s1
InChIKeyUWGOKYNWVHSOJQ-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (3S)-3-Butyl-7-hydroxyphthalide (CAS 649763-00-8): Stereochemically-Defined Natural Product Standard


(3S)-3-Butyl-7-hydroxyphthalide (CAS 649763-00-8) is a chiral benzofuranone natural product first isolated from the fungus Penicillium vulpinum [1]. It belongs to the phthalide class of compounds, which are widely distributed in plants and fungi and are known for diverse biological activities including cytotoxic, antibacterial, and anti-inflammatory effects [2]. The compound is characterized by a 7-hydroxy substitution on the isobenzofuranone core and a 3-butyl side chain bearing a single stereogenic center at the C-3 position. The absolute configuration of the naturally occurring levorotatory enantiomer has been unambiguously assigned as (S) [1]. This compound is also reported as a constituent of the marine-derived fungus Penicillium claviforme and the medicinal fungus Xylaria nigripes [3][4].

Why (3S)-3-Butyl-7-hydroxyphthalide (CAS 649763-00-8) Cannot Be Substituted by Racemate or (R)-Enantiomer


The compound (3S)-3-butyl-7-hydroxyphthalide is a single enantiomer with a defined (S) absolute configuration at the C-3 stereocenter, which directly dictates its biological recognition profile [1]. The closest analogs—the (R)-enantiomer (CAS 649763-01-9) and the racemic mixture (CAS 135217-23-1)—share identical molecular formulae, mass, and connectivity but differ fundamentally in three-dimensional shape [2]. In phthalide natural products, the stereochemistry at C-3 is a critical determinant of target binding; for example, enantiomeric pairs of structurally related 3-alkylphthalides have been shown to exhibit divergent cytotoxic and enzyme-inhibitory profiles [3]. The naturally occurring (−)-(S) form is the metabolite actually produced by Penicillium vulpinum, and its biological activity—classified as weakly cytotoxic—is inherently tied to this specific configuration [1]. Substitution with the racemate introduces 50% of the non-natural (R)-enantiomer, which may exhibit different or even antagonistic biological effects, compromising experimental reproducibility and data validity in pharmacological studies.

Quantitative Differentiation Evidence for (3S)-3-Butyl-7-hydroxyphthalide (CAS 649763-00-8) vs. Comparators


Absolute Stereochemical Assignment: (S) vs. (R) Enantiomer and Racemate

The absolute configuration of the naturally occurring (−)-enantiomer of 3-butyl-7-hydroxyphthalide was established as (S) through total synthesis of both enantiomers and the racemate, followed by comparative chiroptical analysis [1]. The (S)-enantiomer corresponds to CAS 649763-00-8; the (R)-enantiomer is CAS 649763-01-9; the racemate (unspecified stereochemistry) is CAS 135217-23-1. The (S)-enantiomer is the form produced by Penicillium vulpinum and is described as weakly cytotoxic [1].

Stereochemistry Absolute Configuration Chiral Natural Product Penicillium vulpinum

Natural Occurrence Specificity: (S)-Enantiomer as the Authentic Fungal Metabolite

The (S)-enantiomer (CAS 649763-00-8) is the naturally occurring form isolated from the culture broth of Penicillium vulpinum [1] and subsequently from the marine-derived fungus Penicillium claviforme [2]. The (R)-enantiomer and the racemate are exclusively synthetic products not found in nature. In the original isolation paper, 3-butyl-7-hydroxyphthalide was obtained as a new metabolite, but the cytotoxic activity of the crude broth was attributed primarily to co-occurring epoformin and 2-methylhydroquinone rather than to this phthalide [3].

Natural Product Chemistry Fungal Metabolite Penicillium vulpinum Marine Natural Products

Patent-Recognized Anti-Angiogenic Application of 3-Butyl-7-hydroxyphthalide

The compound 3-butyl-7-hydroxyphthalide (unspecified stereochemistry) has been specifically claimed as an active anti-angiogenic agent in US Patent 7,482,027, derived from Cnidium officinale extracts [1]. The patent identifies 3-butyl-7-hydroxyphthalide alongside vanillin, coniferyl ferulate, and falcarindiol as active principles for the prevention or treatment of angiogenesis-related diseases including arthritis, diabetic retinopathy, psoriasis, and cancer. While the patent does not specify enantiomeric purity, it establishes this compound as a recognized pharmacologically active entity distinct from other phthalides such as butylphthalide or ligustilide.

Angiogenesis Inhibition Patent Drug Discovery Cnidium officinale

Structural Differentiation from 3-Butylphthalide (NBP): 7-Hydroxy Substitution

3-Butyl-7-hydroxyphthalide differs from the clinically important 3-butylphthalide (NBP, CAS 6066-49-5) by the presence of a phenolic hydroxyl group at the C-7 position of the isobenzofuranone core. This structural modification introduces hydrogen-bond donor capacity (HBD count = 1 vs. 0 for NBP) and alters the compound's electronic distribution, lipophilicity, and metabolic susceptibility . In the broader phthalide literature, 7-hydroxylation is a known metabolic transformation of 3-butylphthalide and other phthalides, and such hydroxylated metabolites often exhibit distinct pharmacokinetic and pharmacodynamic profiles compared to their parent compounds [1]. Specifically, 7-hydroxy substitution enables phase II conjugation (glucuronidation/sulfation), which is not possible for unsubstituted 3-butylphthalide.

Phthalide SAR 7-Hydroxy Butylphthalide Drug Metabolism

Comparative Cytotoxicity Context: Weak Activity vs. Co-Metabolites Epoformin and 2-Methylhydroquinone

In the original isolation study of 3-butyl-7-hydroxyphthalide from Penicillium vulpinum, Makino et al. (1998) explicitly stated that 'the cytotoxic activity of the culture broth of P. vulpinum was mainly due to epoformin (7) and 2-methylhydroquinone (4)' rather than to 3-butyl-7-hydroxyphthalide itself [1]. This finding contextualizes the compound's reported 'weakly cytotoxic' designation used by Ohzeki and Mori (2003) [2]. Researchers expecting potent cytotoxicity from this compound should be aware that its activity is subordinate to that of co-occurring metabolites in the native fungal extract. This property distinguishes it from highly potent cytotoxic phthalides such as cytosporone E and its analogs, for which IC50 values in the low micromolar range have been reported [3].

Cytotoxicity Penicillium vulpinum Epoformin Natural Product Activity

Recommended Application Scenarios for (3S)-3-Butyl-7-hydroxyphthalide (CAS 649763-00-8)


Chiral Reference Standard for Enantiomeric Purity Determination in Natural Product Research

As the naturally occurring (S)-enantiomer of 3-butyl-7-hydroxyphthalide with a rigorously established absolute configuration [1], this compound serves as an essential chiral reference standard. Researchers isolating this metabolite from Penicillium vulpinum, Penicillium claviforme, or other fungal sources require the authentic (S)-enantiomer to confirm the stereochemical identity and enantiomeric purity of their isolates via chiral HPLC or comparative optical rotation analysis.

Pharmacological Probe for Angiogenesis-Related Disease Models

Based on its specific patent claim as an active anti-angiogenic agent (US 7,482,027 B2) [1], (3S)-3-butyl-7-hydroxyphthalide is a relevant tool compound for investigating angiogenesis inhibition mechanisms. Researchers studying diseases such as diabetic retinopathy, arthritis, psoriasis, and tumor angiogenesis can employ this compound as a structurally defined small-molecule probe, provided the (S)-configuration is maintained to ensure biological relevance.

Phthalide Structure-Activity Relationship (SAR) Studies Focusing on 7-Hydroxy Substitution

This compound is a key member of the 7-hydroxyphthalide subclass, enabling direct SAR comparisons with non-hydroxylated analogs such as 3-butylphthalide (NBP) [1]. The presence of the phenolic -OH at C-7 introduces hydrogen-bond donor capacity and metabolic conjugation potential absent in NBP. Procurement of the stereochemically pure (S)-enantiomer ensures that any observed differences in target binding, cellular activity, or metabolic stability can be attributed to the 7-OH substitution without confounding by stereochemical heterogeneity.

Fungal Biosynthetic Pathway Elucidation in Penicillium Species

As a confirmed metabolite of both Penicillium vulpinum [1] and Penicillium claviforme [2], the (S)-enantiomer is the authentic end-product of the fungal biosynthetic machinery. Feeding studies, gene cluster analysis, and isotopic labeling experiments aimed at deciphering phthalide biosynthesis in these organisms require the naturally configured compound as an analytical standard for metabolite identification and quantification.

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